1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane are currently unknown. The compound belongs to the class of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds . .
Mode of Action
Bicyclo[2.1.1]hexanes are known to interact with their targets via various mechanisms, depending on the specific structure and functional groups of the compound . Further research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Bicyclo[2.1.1]hexanes are known to affect various biochemical pathways, depending on their specific targets
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s action . Further research is needed to understand how these factors affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a suitable cyclopropane derivative, followed by iodination and subsequent functional group modifications to introduce the trifluoromethyl and oxabicyclo moieties.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Chloromethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Fluoromethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Uniqueness: 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodine atom, which can be selectively substituted, providing a versatile platform for further chemical modifications. This makes it particularly valuable in synthetic chemistry for the development of new compounds with tailored properties.
Properties
IUPAC Name |
1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNPMIDXCDIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2C(F)(F)F)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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